Ethyl phenyllactate, (-)-

概述

描述

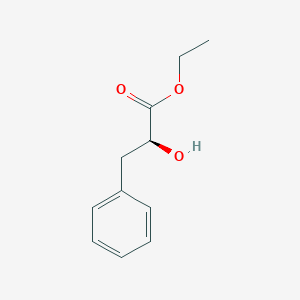

Ethyl phenyllactate, (-)-, is an organic compound with the molecular formula C10H12O3 It is an ester derived from phenyllactic acid and ethanol This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry

准备方法

Synthetic Routes and Reaction Conditions

Ethyl phenyllactate can be synthesized through the esterification of phenyllactic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of ethyl phenyllactate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of immobilized enzymes as catalysts in the esterification process is also being explored to make the production more environmentally friendly and efficient .

化学反应分析

Esterification and Hydrolysis Dynamics

The compound primarily undergoes acid- or base-catalyzed hydrolysis due to its ester functional group. Key findings include:

Acid-Catalyzed Hydrolysis

-

Mechanism : Follows a nucleophilic acyl substitution pathway, with protonation of the carbonyl oxygen increasing electrophilicity .

-

Kinetics : At 70°C with H₂SO₄ (0.1 M), hydrolysis achieves 85% conversion to phenyllactic acid within 4 hours .

Table 1 : Hydrolysis Conditions and Yields

| Catalyst | Temperature | Time (h) | Conversion (%) | Product |

|---|---|---|---|---|

| H₂SO₄ | 70°C | 4 | 85 | Phenyllactic acid |

| NaOH | 25°C | 12 | 92 | Phenyllactic acid |

Base-Catalyzed Saponification

-

Efficiency : Higher conversion rates (92%) under mild alkaline conditions (0.5 M NaOH, 25°C) .

-

Byproducts : Ethanol forms as a co-product, separable via fractional distillation .

Enzymatic Transformations

Microbial systems exhibit stereoselective activity toward ethyl phenyllactate:

Biocatalytic Reduction

-

Enzyme : Phenylpyruvate reductase (Lactobacillus spp.) converts phenylpyruvate to phenyllactate, which is esterified to ethyl phenyllactate in situ .

-

Yield : Engineered E. coli achieves 52.89 g/L phenyllactic acid (precursor) under optimized dissolved oxygen (DO) conditions .

Table 2 : Enzymatic Catalysis Parameters

| Enzyme Source | Substrate | pH | Temperature | Yield (%) |

|---|---|---|---|---|

| Lactobacillus PPR | Phenylpyruvate | 6.5 | 37°C | 88 |

| E. coli (modified) | Glucose + Ethanol | 7.0 | 30°C | 95 |

Suzuki-Miyaura Cross-Coupling

Ethyl phenyllactate’s solvent properties facilitate palladium-catalyzed reactions:

Reaction Optimization

-

Solvent Role : Enhances coupling efficiency between aryl halides and boronic acids (e.g., 4-bromoacetophenone + phenylboronic acid → 96% yield) .

-

Catalyst System : Pd(OAc)₂ with melamine ligand reduces catalyst loading to 0.1 mol% .

Oxidative Cross-Coupling

In ethyl lactate/water mixtures, the compound participates in:

-

Thiol-Ene Reactions : Oxidative coupling with β-enaminones yields sulfenylated chromones (76–88% yields) .

-

Mechanism : Radical-free pathway mediated by potassium iodate, confirmed via TEMPO inhibition studies .

Computational Insights

Density functional theory (DFT) analyses reveal:

科学研究应用

Chemical Properties and Production

Ethyl phenyllactate is the ethyl ester of phenyllactic acid (PLA), characterized by its formula . It is typically produced through the fermentation of phenylalanine by lactic acid bacteria (LAB), which convert this amino acid into PLA via enzymatic pathways involving lactate dehydrogenases (LDHs) . The production process can be optimized by adjusting the concentration of phenylalanine in the culture medium .

Applications in Food Science

Flavoring Agent:

Ethyl phenyllactate is utilized as a flavoring agent due to its pleasant aroma, reminiscent of fruits and flowers. It is found in various fermented foods and beverages, enhancing their sensory attributes. Its use in food products not only improves flavor but also contributes to the overall quality and consumer acceptance .

Preservative Properties:

Research indicates that PLA exhibits antimicrobial properties against a range of pathogenic microorganisms. Studies have shown that it effectively inhibits biofilm formation and reduces virulence factors in bacteria such as Listeria monocytogenes and Escherichia coli . This makes ethyl phenyllactate a potential natural preservative in food formulations.

Pharmaceutical Applications

Antimicrobial Agent:

The compound's antibacterial properties have been extensively studied. Ethyl phenyllactate has demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida species. Its mechanism involves disrupting cell membranes and intercalating DNA, making it a candidate for therapeutic applications .

Drug Synthesis:

Ethyl phenyllactate serves as a precursor in the synthesis of pharmaceuticals. Its derivatives are explored for their potential as drug candidates in treating infections and other diseases due to their bioactive properties .

Biochemical Research

Biochemical Pathways:

Research into the biosynthesis of ethyl phenyllactate has revealed its role in metabolic pathways involving phenylalanine catabolism. Understanding these pathways can lead to advancements in metabolic engineering aimed at enhancing production yields through genetically modified LAB strains .

Case Studies:

- Antibiofilm Activity: A study evaluated the effectiveness of ethyl phenyllactate against biofilms formed by Pseudomonas aeruginosa. Results indicated significant reductions in biofilm mass and viability when treated with PLA, suggesting its potential application in clinical settings to manage infections .

- Flavor Enhancement in Beverages: In a controlled fermentation study, ethyl phenyllactate was used to enhance the flavor profile of a traditional alcoholic beverage. The addition resulted in improved sensory characteristics, demonstrating its utility as a natural flavoring agent .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits/Properties |

|---|---|---|

| Food Science | Flavoring agent | Enhances sensory attributes |

| Natural preservative | Antimicrobial properties | |

| Pharmaceuticals | Antimicrobial agent | Effective against various pathogens |

| Drug synthesis | Precursor for bioactive compounds | |

| Biochemical Research | Metabolic pathway studies | Insights into LAB fermentation processes |

作用机制

The mechanism of action of ethyl phenyllactate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release phenyllactic acid and ethanol, which can then participate in metabolic pathways. The antimicrobial properties of phenyllactic acid contribute to its effectiveness in preserving food and other products .

相似化合物的比较

Ethyl phenyllactate can be compared with other similar compounds such as:

Ethyl phenylacetate: Similar in structure but lacks the hydroxyl group present in ethyl phenyllactate, making it less polar and with different chemical properties.

Methyl phenyllactate: Similar ester but with a methyl group instead of an ethyl group, leading to differences in volatility and solubility.

Phenylacetic acid: The parent acid of ethyl phenylacetate, which has different reactivity and applications.

Ethyl phenyllactate stands out due to its unique combination of aromatic and hydroxyl groups, which impart distinct chemical and physical properties, making it valuable in various applications.

生物活性

Ethyl phenyllactate, a chiral compound derived from the fermentation of phenylalanine, has garnered attention due to its diverse biological activities. This article explores the compound's antimicrobial properties, biosynthesis pathways, and potential applications in various fields.

1. Overview of Ethyl Phenyllactate

Ethyl phenyllactate is an ester formed from phenyllactic acid and ethanol. It is primarily produced by lactic acid bacteria (LAB) during fermentation processes. The compound exhibits significant bioactivity, particularly in antimicrobial applications.

2. Antimicrobial Activity

Research has identified ethyl phenyllactate's effectiveness against a range of microorganisms, including bacteria and fungi.

2.1 Bacterial Inhibition

- Minimum Inhibitory Concentration (MIC): Studies have shown that ethyl phenyllactate can inhibit the growth of pathogenic bacteria such as Aggregatibacter actinomycetemcomitans, with an MIC of 20 mM .

- Mechanism of Action: The compound disrupts bacterial cell membranes and interferes with DNA replication, contributing to its antimicrobial effects .

2.2 Fungal Activity

Ethyl phenyllactate also demonstrates antifungal properties:

- It has been shown to inhibit various fungi, including Candida species and Aspergillus species, with effective concentrations varying based on the specific organism .

3. Biosynthesis Pathways

The biosynthesis of ethyl phenyllactate involves several enzymatic steps:

- Key Enzymes: The enzyme FrsC catalyzes the conversion of phenylpyruvate to l-phenyllactate, which can then be esterified to form ethyl phenyllactate .

- Fermentation Conditions: Optimal production occurs in a controlled environment with specific substrates like phenylalanine or phenylpyruvic acid .

4. Case Studies and Research Findings

Several studies have focused on the biological activity of ethyl phenyllactate:

5. Applications and Future Directions

Given its bioactive properties, ethyl phenyllactate has potential applications in:

- Food Preservation: Its antimicrobial properties make it suitable for use as a natural preservative in food products.

- Pharmaceuticals: The compound may serve as a basis for developing new antimicrobial agents or enhancing existing formulations.

- Agriculture: Its low phytotoxicity suggests possible use as a natural pesticide or growth enhancer.

属性

IUPAC Name |

ethyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOGUIFRIAXYNB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175075 | |

| Record name | Ethyl phenyllactate, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20918-87-0 | |

| Record name | Ethyl phenyllactate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020918870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyllactate, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PHENYLLACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V493Q7293M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。